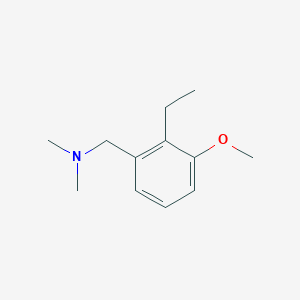

(2-Ethyl-3-methoxybenzyl)dimethylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

1-(2-ethyl-3-methoxyphenyl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C12H19NO/c1-5-11-10(9-13(2)3)7-6-8-12(11)14-4/h6-8H,5,9H2,1-4H3 |

InChI Key |

NOEIWAJDLSOWCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1OC)CN(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Ethyl 3 Methoxybenzyl Dimethylamine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of (2-Ethyl-3-methoxybenzyl)dimethylamine suggests several key bond disconnections. The most logical disconnection is at the benzylic carbon-nitrogen bond. This leads to two primary precursor types: an electrophilic benzyl (B1604629) component and a nucleophilic dimethylamine (B145610) source, or vice versa.

Disconnection 1: C-N Bond (Amine Alkylation or Reductive Amination)

This approach identifies 2-ethyl-3-methoxybenzyl halide (e.g., bromide or chloride) or 2-ethyl-3-methoxybenzaldehyde (B1508526) as the key electrophilic precursors and dimethylamine as the nucleophile.

Disconnection 2: C-C Bond (Aromatic Substitution)

A less common but feasible approach involves the formation of the ethyl or methoxy (B1213986) groups on a pre-existing benzylamine (B48309) scaffold. However, this is often more complex due to regioselectivity challenges.

Based on this analysis, the most direct synthetic strategies involve either the alkylation of dimethylamine with a suitable 2-ethyl-3-methoxybenzyl derivative or the reductive amination of 2-ethyl-3-methoxybenzaldehyde with dimethylamine.

Exploration of Amination Reactions for Tertiary Amine Formation

The formation of the tertiary amine functional group is a critical step in the synthesis of this compound. Several established amination methodologies can be effectively employed.

Reductive amination is a widely used and efficient method for the synthesis of amines. pearson.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. pearson.com

For the synthesis of this compound, this would involve the reaction of 2-ethyl-3-methoxybenzaldehyde with dimethylamine. The in situ-formed iminium ion is then reduced using a suitable reducing agent.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd, Ni) pearson.com

The choice of reducing agent can be critical to the success of the reaction, with milder reagents like sodium cyanoborohydride being particularly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde. Direct reductive amination, where the carbonyl compound, amine, and reducing agent are mixed together, is a common and convenient approach. ias.ac.inrsc.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium borohydride (NaBH₄) | Inexpensive, readily available | Can reduce the starting aldehyde |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions | Toxic cyanide byproduct |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic | More expensive |

| Catalytic Hydrogenation (H₂/Catalyst) | "Clean" reaction, high yielding | Requires specialized equipment (hydrogenator) |

The direct alkylation of amines with alkyl halides is a classical method for forming carbon-nitrogen bonds. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of 2-ethyl-3-methoxybenzyl halide (chloride or bromide) with dimethylamine.

However, a significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.comoup.com The product, a tertiary amine, can still be nucleophilic and react with the benzyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comthieme-connect.de To minimize this, reaction conditions such as stoichiometry (using an excess of the amine), temperature, and reaction time must be carefully controlled. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction. google.com

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, typically as its hydrochloride salt. adichemistry.comnih.gov While not a direct route to this compound, the principles of the Mannich reaction are relevant to the synthesis of related β-amino ketones, which can be further modified. adichemistry.comorgsyn.org

A more direct analogue is the zinc-mediated three-component reaction of an aromatic halide, an amine, and paraformaldehyde, which allows for the synthesis of functionalized tertiary benzylamines. organic-chemistry.org This method involves the in situ formation of an arylzinc reagent.

The core of the Mannich reaction involves the formation of an iminium ion (Eschenmoser's salt is a stable example) from formaldehyde and dimethylamine, which then acts as the electrophile. adichemistry.com

Other condensation reactions can be employed to synthesize precursors or analogues. For instance, the Knoevenagel condensation of substituted benzaldehydes with active methylene (B1212753) compounds like cyanoacetates can produce intermediates that could potentially be converted to the target amine. researchgate.netchemrxiv.org

Precursor Compound Synthesis and Derivatization for Target Structures

The availability of the key precursor, 2-ethyl-3-methoxybenzaldehyde or its corresponding benzyl halide, is crucial. If not commercially available, their synthesis from simpler starting materials is required.

The synthesis of substituted benzaldehydes can be achieved through various methods, including:

Formylation of phenols: The Duff reaction or Reimer-Tiemann reaction can introduce a formyl group onto a phenolic ring. For example, 3-bromo-2-hydroxybenzaldehyde can be prepared via the formylation of o-bromophenol. google.com

Oxidation of benzyl alcohols: A corresponding 2-ethyl-3-methoxybenzyl alcohol can be oxidized to the aldehyde using a variety of oxidizing agents, such as nitric acid. google.com

Methylation of hydroxybenzaldehydes: A hydroxyl group on the aromatic ring can be methylated using reagents like dimethyl sulfate or methyl iodide. google.com For instance, 2-hydroxy-3-methoxybenzaldehyde can be prepared and subsequently methylated. irphouse.com

Once the aldehyde is obtained, it can be reduced to the corresponding benzyl alcohol, which can then be converted to a benzyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). For example, 3-methoxybenzyl chloride can be prepared from 3-methoxybenzaldehyde by reduction followed by chlorination. google.comgoogle.com

Synthesis of Substituted Methoxybenzyl Precursors (e.g., 4-methoxybenzaldehyde)

The synthesis of the target molecule hinges on the successful preparation of the crucial intermediate, 2-ethyl-3-methoxybenzaldehyde. Due to the specific substitution pattern, a direct one-step synthesis is often not feasible. A plausible multi-step synthetic route can be devised starting from commercially available precursors like 3-methoxyphenol.

One potential strategy involves the following conceptual steps:

Formylation of 3-methoxyphenol: Introduction of a formyl group (-CHO) onto the aromatic ring of 3-methoxyphenol. The Reimer-Tiemann reaction, which uses chloroform and a base, is a classic method for the ortho-formylation of phenols. However, this reaction can sometimes lead to a mixture of isomers.

Protection of the phenolic hydroxyl group: To avoid unwanted side reactions in subsequent steps, the hydroxyl group can be protected, for example, as a methyl ether, yielding 1,3-dimethoxybenzene.

Ortho-Ethylation: The introduction of the ethyl group at the position ortho to one of the methoxy groups is a key challenge. Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring, but it can suffer from issues with regioselectivity and polyalkylation, especially with activating groups like methoxy. wikipedia.orgresearchgate.netambeed.com Directed ortho-metalation (DoM) strategies can offer better control over the regioselectivity of the ethylation.

Selective Demethylation: If a dimethoxy intermediate is used, selective demethylation would be required to reveal the hydroxyl group for the subsequent formylation or to install the methoxy group at the desired position.

Oxidation to the Aldehyde: If a 2-ethyl-3-methoxybenzyl alcohol intermediate is synthesized, it would need to be oxidized to the corresponding aldehyde. Various mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid. semanticscholar.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com

An alternative approach could start from a precursor that already contains some of the required substituents, followed by functional group interconversions to achieve the desired 2-ethyl-3-methoxybenzaldehyde. The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohols. quizlet.comchemicalbook.com For instance, the synthesis of 3-methoxybenzaldehyde can be achieved by the oxidation of m-methoxybenzyl alcohol. researchgate.net

Preparation of Dimethylamine-Containing Intermediates

Once the 2-ethyl-3-methoxybenzaldehyde precursor is obtained, the dimethylamino group can be introduced through several methods. The most common and direct methods are reductive amination and the Eschweiler-Clarke reaction.

Reductive Amination: This is a versatile one-pot reaction that involves the reaction of the aldehyde with dimethylamine in the presence of a reducing agent. mdpi.comwikipedia.org The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the tertiary amine. The steric hindrance from the ortho-ethyl group and meta-methoxy group in 2-ethyl-3-methoxybenzaldehyde might affect the reaction rate. researchgate.netmdpi.comrsc.org

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). harvard.edu The choice of reducing agent and reaction conditions can be optimized to achieve high yields.

Eschweiler-Clarke Reaction: This classic reaction allows for the methylation of a primary or secondary amine to a tertiary amine using excess formic acid and formaldehyde. wikipedia.orgambeed.comsynarchive.comyoutube.com To utilize this method for the synthesis of this compound, one would first need to synthesize the corresponding primary amine, (2-ethyl-3-methoxybenzyl)amine, for example, through reductive amination of the aldehyde with ammonia (B1221849). The subsequent reaction of this primary amine with formaldehyde and formic acid would yield the desired N,N-dimethylated product. mdpi.com A key advantage of the Eschweiler-Clarke reaction is that it typically does not lead to the formation of quaternary ammonium salts. wikipedia.org Recent modifications of this reaction have explored alternative reagents and conditions to improve its scope and environmental friendliness. researchgate.net

Below is a table summarizing typical conditions for the reductive amination of benzaldehyde (B42025) derivatives with dimethylamine.

| Aldehyde Substrate | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Dimethylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 95 | harvard.edu |

| 4-Methoxybenzaldehyde | Dimethylamine | NaBH₃CN | Methanol (B129727) | 25 | 88 | Generic Conditions |

| 2-Chlorobenzaldehyde | Dimethylamine | H₂/Pd/C | Methanol | 25 | 92 | Generic Conditions |

| 3,4-Dimethoxybenzaldehyde | Dimethylamine | NaBH₄ | Ethanol | 0-25 | 90 | Generic Conditions |

Utilization of Protecting Groups in Complex Amine Synthesis

In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions of sensitive functional groups. synarchive.com

For the synthesis of the 2-ethyl-3-methoxybenzaldehyde precursor, if starting from a phenolic compound, the hydroxyl group would likely need to be protected. Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS). The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. For instance, a benzyl ether can be cleaved by hydrogenolysis, a reaction that might be compatible with other functional groups in the molecule.

If the synthetic route involves the manipulation of a primary or secondary amine intermediate, the amino group might also require protection. Common amine protecting groups include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides. These groups can be selectively removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz). organic-chemistry.org The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in complex synthesis, allowing for the selective deprotection of one functional group in the presence of others.

Stereoselective Synthesis and Chiral Resolution Techniques

The target molecule, this compound, does not possess a chiral center. However, if a chiral center were to be introduced, for instance, by modifying the ethyl group to a chiral substituent, stereoselective synthesis or chiral resolution would be necessary.

Dynamic Resolution Strategies for Related Chiral Amines

For racemic mixtures of chiral amines, dynamic kinetic resolution (DKR) is a powerful technique to convert the entire mixture into a single enantiomer. This process combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. Enzymatic acylation is a common method for the kinetic resolution of amines. google.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the separation of enantiomers. researchgate.netresearchgate.netmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The table below provides examples of chiral resolution of benzylamines using HPLC.

| Racemic Amine | Chiral Stationary Phase | Mobile Phase | Resolution Factor (α) | Reference |

|---|---|---|---|---|

| 1-Phenylethylamine | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.85 | mdpi.com |

| 1-(4-Methoxyphenyl)ethylamine | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20) | 2.10 | mdpi.com |

| 1-(1-Naphthyl)ethylamine | Chirazyme L6 lipase (enzymatic) | Iso-octane | High (E > 200) | google.com |

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule directly. For chiral benzylamines, several asymmetric methods have been developed. These include the use of chiral catalysts in reductive amination, the addition of organometallic reagents to chiral imines or imine derivatives, and the asymmetric hydroarylation of enamines. researchgate.netsemanticscholar.orgnih.govbeilstein-journals.org

For example, a chiral catalyst can be used to control the stereochemical outcome of the reduction of an imine or enamine intermediate. Chiral ligands coordinated to a metal center can create a chiral environment that favors the formation of one enantiomer over the other.

Below is a table summarizing some asymmetric synthesis approaches for chiral amines.

| Reaction Type | Chiral Catalyst/Auxiliary | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Chiral BINAP-Ru complex | Ketone and Ammonia | up to 98% | beilstein-journals.org |

| Asymmetric Hydroarylation | Chiral Ni-bis(imidazoline) complex | N-acyl enamine and Aryl halide | up to 99% | semanticscholar.org |

| Aza-Friedel–Crafts Addition | Chiral Cu(II)-bis(oxazoline) complex | Phenol and N-sulfonyl aldimine | up to 99% | nih.gov |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, key steps to optimize include the formation of the benzaldehyde precursor and the subsequent amination reaction.

In the reductive amination step, factors such as the choice of reducing agent, solvent, temperature, and reaction time can significantly influence the outcome. For sterically hindered aldehydes, harsher conditions such as higher temperatures or longer reaction times may be necessary to achieve complete conversion. However, these conditions can also lead to the formation of byproducts. A systematic study of these parameters is essential to find the optimal balance.

The table below illustrates the effect of reaction conditions on the yield of a reductive amination reaction.

| Parameter Varied | Condition | Yield (%) | Observations |

|---|---|---|---|

| Reducing Agent | NaBH₄ | 75 | Slower reaction |

| NaBH₃CN | 85 | Moderate reaction rate | |

| NaBH(OAc)₃ | 95 | Faster and cleaner reaction | |

| Solvent | Methanol | 80 | Good solubility of reagents |

| Tetrahydrofuran (THF) | 70 | Slower reaction | |

| 1,2-Dichloroethane | 92 | Aprotic solvent, favors iminium ion formation | |

| Temperature (°C) | 0 | 60 | Very slow reaction |

| 25 (Room Temp) | 90 | Optimal temperature | |

| 50 | 88 | Increased byproduct formation |

For the Eschweiler-Clarke reaction, the molar ratios of formaldehyde and formic acid to the amine are critical parameters. An excess of these reagents is typically used to drive the reaction to completion. The reaction temperature is also an important factor, with reactions often being run at or near the boiling point of the aqueous solution. wikipedia.org

Solvents and Catalysis in Amine Synthesis (e.g., Role of DMF)

The synthesis of amines, particularly through common methods like reductive amination, is highly dependent on the reaction environment. The choice of solvent can affect reactant solubility, reaction rates, and even the reaction pathway itself. Similarly, the selection of a catalyst is critical for achieving high yield and selectivity.

N,N-Dimethylformamide (DMF) is a polar aprotic solvent frequently used in chemical reactions due to its ability to dissolve a wide range of organic and inorganic compounds. nih.govguidechem.comwikipedia.org Beyond its role as a solvent, DMF can also function as a reagent, a catalyst, and a stabilizer. nih.gov In the context of amine synthesis, DMF can serve multiple purposes. While it is a common solvent for nucleophilic substitution reactions, it can also act as a source of a dimethylamine group under certain conditions, or as a formylating agent. guidechem.comrsc.orgresearchgate.net For instance, in some metal-catalyzed reactions, DMF can decompose to provide dimethylamine, which can then participate in the amination process. rsc.org

Catalysis is central to modern amine synthesis. Reductive amination, a widely used method to form amines from carbonyl compounds, involves the formation of an imine or iminium ion intermediate, which is then reduced. cell.comias.ac.in This process can be catalyzed by a variety of systems:

Heterogeneous Catalysts : These are solid catalysts that are insoluble in the reaction medium. Common examples include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. cell.comgoogle.com They are favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling.

Homogeneous Catalysts : These catalysts are soluble in the reaction medium. Complexes of rhodium and ruthenium are known to be effective for reductive amination. cell.com

Stoichiometric Reducing Agents : Hydride reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are also frequently used to reduce the imine intermediate. cell.comias.ac.in The choice of reducing agent is critical to avoid the unwanted reduction of the starting carbonyl compound. ias.ac.in

The table below summarizes the roles of common solvents and catalysts in the synthesis of benzylamines.

| Component | Type | Role in Amine Synthesis | Example Reaction |

| N,N-Dimethylformamide (DMF) | Solvent / Reagent | Acts as a polar aprotic solvent; can also serve as a source of dimethylamine or a formylating agent under specific conditions. nih.govwikipedia.orgrsc.org | Nucleophilic substitution, Vilsmeier-Haack reaction. wikipedia.org |

| Methanol / Ethanol | Solvent | Common protic solvents used for reductive aminations with borohydride reagents. ias.ac.in | Reductive amination of benzaldehyde with ammonia. ias.ac.in |

| Palladium on Carbon (Pd/C) | Heterogeneous Catalyst | Catalyzes the hydrogenation of the imine intermediate in reductive amination. google.com | Catalytic hydrogenation of a benzaldehyde/primary amine mixture. google.com |

| Raney Nickel | Heterogeneous Catalyst | An alternative to precious metal catalysts for hydrogenation. cell.com | Industrial-scale reductive aminations. |

| Sodium Borohydride (NaBH₄) | Stoichiometric Reductant | Reduces the imine intermediate formed from the condensation of a carbonyl and an amine. cell.comias.ac.in | Indirect reductive amination of aromatic aldehydes. ias.ac.in |

| Iridium Complexes | Homogeneous Catalyst | Used for the reductive alkylation of amines with aldehydes using silanes as the reducing agent. organic-chemistry.org | N-alkylation of secondary amines. organic-chemistry.org |

Atom Economy Considerations in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com A reaction with high atom economy minimizes the generation of waste in the form of by-products. nih.govrsc.org Classical synthetic methods, such as the Gabriel synthesis of amines, often suffer from poor atom economy due to the formation of stoichiometric amounts of waste. primescholars.comrsc.org

Several synthetic routes can be envisioned for the preparation of this compound, each with a different atom economy.

Route A: Reductive Amination. This is one of the most common and generally efficient methods for amine synthesis. organic-chemistry.org It involves the reaction of 2-Ethyl-3-methoxybenzaldehyde with dimethylamine to form an iminium ion, which is then reduced in situ. Using a catalytic hydrogenation approach (e.g., H₂ and Pd/C) is highly atom-economical.

Reaction: C₁₀H₁₂O₂ + C₂H₇N + H₂ → C₁₂H₁₉NO + H₂O

Route B: Nucleophilic Substitution. This route involves the reaction of a benzyl halide, such as 2-Ethyl-3-methoxybenzyl chloride, with dimethylamine. While a straightforward method, it generates a stoichiometric amount of salt as a by-product, lowering its atom economy. studymind.co.ukgoogle.com

Reaction: C₁₀H₁₃ClO + C₂H₇N → C₁₂H₁₉NO + HCl

Route C: 'Borrowing Hydrogen' Catalysis. This is a modern, highly atom-economical approach that starts from an alcohol. rsc.org A catalyst temporarily "borrows" hydrogen from the 2-Ethyl-3-methoxybenzyl alcohol to oxidize it to the corresponding aldehyde. This aldehyde then reacts with dimethylamine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only by-product is water. rsc.org

Reaction: C₁₀H₁₄O + C₂H₇N → C₁₂H₁₉NO + H₂O

The following table provides a comparative analysis of the theoretical atom economy for these synthetic routes.

| Synthetic Route | Key Reactants | Primary By-product(s) | Theoretical Atom Economy (%) | Notes |

| A: Reductive Amination (Catalytic) | 2-Ethyl-3-methoxybenzaldehyde, Dimethylamine, H₂ | Water (H₂O) | 91.3% | High atom economy as the only by-product is water. rsc.org |

| B: Nucleophilic Substitution | 2-Ethyl-3-methoxybenzyl chloride, Dimethylamine | Hydrochloric Acid (HCl) or a salt thereof | 83.5% | Lower atom economy due to the formation of a stoichiometric salt by-product. primescholars.comrsc.org |

| C: 'Borrowing Hydrogen' | 2-Ethyl-3-methoxybenzyl alcohol, Dimethylamine | Water (H₂O) | 91.4% | Represents one of the most attractive and waste-free alternatives for N-alkylation. rsc.org |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

As the data indicates, modern catalytic methods like 'borrowing hydrogen' and catalytic reductive amination offer significantly higher atom economies compared to classical substitution reactions, aligning better with the principles of green chemistry by minimizing waste. nih.govrsc.org

Reaction Mechanisms and Theoretical Studies of 2 Ethyl 3 Methoxybenzyl Dimethylamine and Analogues

Detailed Mechanistic Elucidation of Formation Reactions

The formation of (2-Ethyl-3-methoxybenzyl)dimethylamine can be achieved through various synthetic routes, each with a distinct reaction mechanism. The most common pathways involve nucleophilic substitution, strategic electrophilic aromatic substitution to build the precursor, and addition-elimination sequences.

Nucleophilic Substitution Mechanisms in Amine Synthesis

A primary method for synthesizing benzylamines is through nucleophilic substitution, typically following an S(_N)2 (bimolecular nucleophilic substitution) mechanism. schrodinger.comlibretexts.org In this pathway, a suitable benzyl (B1604629) halide, such as (2-Ethyl-3-methoxybenzyl) chloride or bromide, serves as the electrophile. Dimethylamine (B145610) ((CH(_3))(_2)NH), acting as the nucleophile, attacks the benzylic carbon, displacing the halide leaving group in a single, concerted step. schrodinger.com

The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile forms a bond with the carbon center as the leaving group bond breaks. researchgate.net The reactivity of benzylic halides in S(_N)2 reactions is enhanced due to the stabilization of the transition state by the adjacent aromatic ring. youtube.comstackexchange.com

However, using amines as nucleophiles can lead to overalkylation, where the newly formed secondary or tertiary amine competes with the starting amine to react with the alkyl halide. masterorganicchemistry.com For the synthesis of this compound from a primary benzylamine (B48309), this would be a significant side reaction. Starting with dimethylamine as the nucleophile directly leads to the desired tertiary amine, though quaternization to a quaternary ammonium (B1175870) salt can still occur if excess benzyl halide is present.

The electronic nature of the substituents on the benzene (B151609) ring influences the reaction rate. Electron-donating groups, like methoxy (B1213986) and ethyl, can affect the transition state. researchgate.net While strong electron-donating groups can favor an S(_N)1 mechanism by stabilizing a potential carbocation intermediate, for most primary and secondary benzyl halides reacting with strong nucleophiles, the S(_N)2 pathway is dominant. stackexchange.comresearchgate.net Hammett plots for S(_N)2 reactions of substituted benzyl derivatives often show a shallow U-shaped curve, indicating that both electron-donating and electron-withdrawing groups can accelerate the reaction compared to an unsubstituted benzyl group. kyoto-u.ac.jpacs.org

| Substituent (X) in X-C₆H₄CH₂Br | Relative Rate (vs. X=H) | Hammett Constant (σ) |

| 4-OCH₃ | 0.66 | -0.27 |

| 4-CH₃ | 0.81 | -0.17 |

| H | 1.00 | 0.00 |

| 4-Cl | 1.35 | 0.23 |

| 3-NO₂ | 2.50 | 0.71 |

| 4-NO₂ | 4.20 | 0.78 |

This interactive table presents hypothetical relative rate data for an S(_N)2 reaction of substituted benzyl bromides with an amine, illustrating the influence of electronic effects. Actual rates depend on specific reaction conditions.

Electrophilic Aromatic Substitution Pathways

The synthesis of the substituted benzene precursor for this compound relies on electrophilic aromatic substitution (EAS) reactions. fiveable.meuomustansiriyah.edu.iq Planning the synthesis of a polysubstituted benzene requires careful consideration of the directing effects of the substituents. ucalgary.capressbooks.pub

The methoxy group (-OCH(_3)) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The ethyl group (-CH(_2)CH(_3)) is a weakly activating, ortho, para-directing group through an inductive effect. uomustansiriyah.edu.iq

A plausible synthetic strategy must install these groups in the correct 1, 2, 3 relationship. The order of these reactions is critical. youtube.com For instance, starting with phenol, one could first introduce the ethyl group via Friedel-Crafts alkylation, followed by methylation of the hydroxyl group to form the methoxy ether. However, controlling regioselectivity to achieve the desired 2-ethyl-3-methoxy pattern would be challenging due to the strong directing effects of the hydroxyl/methoxy groups. More complex, multi-step strategies are often required to achieve specific substitution patterns on an aromatic ring. The general mechanism for EAS involves the attack of the aromatic ring's π-electrons on a strong electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq

Addition-Elimination Processes

An alternative and highly effective method for amine synthesis is reductive amination. masterorganicchemistry.com This two-step process begins with the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.orgchemistrysteps.com

To synthesize this compound, one would start with 2-Ethyl-3-methoxybenzaldehyde (B1508526) and a secondary amine, dimethylamine. The mechanism involves:

Nucleophilic Addition: The dimethylamine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Elimination: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Water is eliminated, and a double bond forms between the carbon and nitrogen, yielding an iminium ion.

Reduction: The resulting iminium ion is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)), to yield the final tertiary amine. masterorganicchemistry.com

This method is often preferred over nucleophilic substitution with alkyl halides because it avoids the problem of overalkylation. masterorganicchemistry.com

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to model the energies and structures of reactants, products, intermediates, and transition states. researchgate.net

Potential Energy Surface Analysis

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or system of molecules as a function of its geometry. researchgate.netscispace.com For a chemical reaction, the PES maps the energetic landscape that connects reactants to products. rsc.org By analyzing the PES, chemists can identify the lowest energy path, known as the reaction coordinate, and characterize the stationary points along this path, including energy minima (reactants, intermediates, products) and saddle points (transition states). researchgate.net

For S(_N)2 reactions, the shape of the PES is highly dependent on the environment. In the gas phase, the reaction often proceeds through a double-well potential, featuring pre-reaction and post-reaction ion-molecule complexes. researchgate.netresearchgate.net In solution, solvation effects can significantly alter the PES, often transforming it into a single-well potential where the ion-molecule complexes are less stable and the central barrier is higher due to the energy required for desolvation. github.io Computational models, like the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects. researchgate.net

Transition State Characterization

The transition state (TS) represents the highest energy point along the reaction coordinate—an unstable, fleeting arrangement of atoms that is neither reactant nor product. schrodinger.com Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. github.io

A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the simultaneous C-nucleophile bond formation and C-leaving group bond scission in an S(_N)2 reaction). blogspot.com

For the S(_N)2 synthesis of this compound, computational methods can be used to:

Locate the TS structure: Algorithms can search the PES to find the exact geometry of the transition state. github.io

Calculate the Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. stanford.edu

Analyze the TS structure: Bond lengths and angles in the TS can reveal the extent of bond formation and bond breaking, providing insight into whether the transition state is "early" (reactant-like) or "late" (product-like).

These computational analyses provide a detailed picture of the reaction mechanism that complements experimental findings. researchgate.net

Reaction Phase Analysis (e.g., Contact, Preparation, Transition State, Product Adjustment, Separation)

Contact and Preparation Phase: The reaction initiates with the formation of a pre-lithiation complex between the substrate, this compound, and the organolithium reagent, typically n-butyllithium (n-BuLi). In this phase, the lithium atom of the n-BuLi aggregate coordinates to the lone pair of electrons on the nitrogen atom of the dimethylamino group. uwindsor.ca This coordination is a crucial step, bringing the basic alkyl group of the organolithium reagent into close proximity with the protons on the aromatic ring. nih.govacs.org This phenomenon, known as the Complex Induced Proximity Effect (CIPE), is the foundational principle of directed metalation. nih.gov The formation of this initial complex is typically a rapid, reversible equilibrium.

Transition State: Following the initial complexation, the reaction proceeds to the rate-determining step: the abstraction of an ortho-proton by the base. rsc.org Theoretical calculations on similar systems suggest this occurs via a concerted metalation-deprotonation (CMD) mechanism. rsc.org In this phase, a highly organized, cyclic transition state is formed. The key features of this transition state include:

The continued coordination of the lithium atom to the directing nitrogen atom.

The simultaneous abstraction of the C6 proton by the butyl anion of n-BuLi.

The concurrent formation of a new carbon-lithium bond at the C6 position.

The energy required to reach this transition state, known as the activation energy, is the primary kinetic barrier for the reaction. rsc.org The stability of this transition state is influenced by factors such as solvent, temperature, and the electronic and steric nature of the substituents on the aromatic ring.

Product Adjustment and Separation: Upon crossing the transition state barrier, a stable ortho-lithiated intermediate is formed. This species is a potent nucleophile, with the negative charge localized primarily on the C6 carbon. This intermediate is then poised to react with a suitable electrophile (E+). The introduction of an electrophile leads to the formation of a new C-C or C-X bond, yielding the desired 1,6-disubstituted product. The term "separation" in this context refers to the irreversible consumption of the lithiated intermediate by the electrophile and the subsequent aqueous workup, which quenches any remaining organolithium species and leads to the isolation of the final, neutral organic product.

The table below summarizes the calculated energetic profile for a model directed ortho-lithiation reaction, illustrating the relative energy changes throughout the reaction phases.

| Reaction Phase | Description | Relative Energy (kcal/mol) |

| Reactants | Separated substrate and n-BuLi | 0.0 |

| Preparation | Formation of the initial coordination complex | -5 to -10 |

| Transition State | Concerted Metalation-Deprotonation (CMD) | +15 to +25 (Activation Barrier) |

| Products | ortho-lithiated intermediate and butane | -15 to -20 |

Note: The energy values are representative examples derived from theoretical studies on analogous directed metalation reactions and serve to illustrate the typical thermodynamic and kinetic profile.

Understanding Reactivity Profiles Through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org In the context of this compound and its reactions, FMO theory provides critical insights into the behavior of the ortho-lithiated intermediate.

While the initial deprotonation step is governed by C-H acidity, the subsequent and synthetically crucial step involves the reaction of the generated aryllithium species with an electrophile. In this interaction, the ortho-lithiated intermediate acts as the nucleophile, and the electrophile acts as the Lewis acid. libretexts.org

HOMO of the Nucleophile: The HOMO of the ortho-lithiated intermediate is the key orbital involved in the reaction. This orbital is high in energy, reflecting the strong nucleophilic and basic character of the aryllithium. Computational studies show that the HOMO is predominantly localized on the carbon atom bearing the lithium atom (the C6 position), which confirms this site as the center of nucleophilicity.

LUMO of the Electrophile: The LUMO of the electrophile is the orbital that accepts the electron density from the nucleophile's HOMO. youtube.com The energy and shape of the LUMO determine the electrophile's reactivity and the site of attack.

According to FMO theory, a chemical reaction is favored when the energy gap between the nucleophile's HOMO and the electrophile's LUMO is small. taylorandfrancis.com A smaller energy gap corresponds to a more significant stabilizing interaction between the two orbitals, leading to a lower activation energy for the reaction. The high energy of the HOMO of the lithiated intermediate ensures a small HOMO-LUMO gap with a wide variety of electrophiles, explaining its high reactivity.

The table below presents typical FMO energy values for a model ortho-lithiated aryl compound and representative electrophiles, illustrating the principles of FMO theory.

| Species | Role | Orbital | Energy (eV) | HOMO-LUMO Gap (ΔE) |

| ortho-lithiated aryl | Nucleophile | HOMO | -1.5 | N/A |

| ortho-lithiated aryl | Nucleophile | LUMO | +2.5 | 4.0 |

| Aldehyde (e.g., Benzaldehyde) | Electrophile | LUMO | -0.8 | 0.7 |

| Alkyl Halide (e.g., CH₃I) | Electrophile | LUMO | -0.2 | 1.3 |

Note: A smaller HOMO-LUMO Gap (ΔE) between the nucleophile's HOMO and the electrophile's LUMO indicates a more favorable orbital interaction and typically a faster reaction rate.

Theoretical Insights into Intramolecular Interactions and Electronic Effects

The reactivity and regioselectivity of the directed ortho-metalation of this compound are intricately controlled by a combination of intramolecular interactions and the electronic effects of the various substituents on the benzene ring.

Electronic Effects: The primary factor governing the regioselectivity of the metalation is the powerful directing ability of the dimethylaminomethyl group at the C1 position. This group functions as a premier Directed Metalation Group (DMG) through its ability to coordinate with the lithium cation of the organolithium base, thereby directing deprotonation to an adjacent ortho position. uwindsor.canih.gov

The other substituents modulate the electronic landscape of the ring:

Methoxy Group (-OCH₃) at C3: This group is also a known DMG, albeit weaker than the dimethylaminomethyl group. It is an electron-donating group via resonance but is inductively electron-withdrawing. Its presence acidifies its ortho protons (at C2 and C4).

Ethyl Group (-CH₂CH₃) at C2: This is a weakly electron-donating group through induction, which slightly deactivates the adjacent C-H bonds towards deprotonation.

The directing power generally follows the order: -CH₂NMe₂ > -OCH₃. uwindsor.ca Therefore, the dimethylaminomethyl group at C1 will preferentially direct lithiation to its ortho positions (C2 and C6).

Intramolecular Interactions and Steric Effects: While electronic effects favor metalation at C2 and C6, steric interactions play a decisive role. The presence of the bulky ethyl group at the C2 position creates significant steric hindrance. rsc.org This steric clash, an example of the "Ortho Effect," effectively blocks the approach of the n-BuLi-TMEDA complex to the C2 proton. rsc.org Consequently, metalation is exclusively directed to the sterically accessible C6 position. The methoxy group at C3 does not significantly hinder the approach to the C6 proton.

Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating the partial atomic charges on the ring protons. A more positive charge generally correlates with higher acidity and a greater propensity for deprotonation.

The table below shows predicted relative acidities of the aromatic protons in this compound based on the combined electronic and steric influences.

| Proton Position | Key Influencing Groups | Predicted Acidity (Relative) | Rationale |

| H4 | Methoxy (-OCH₃) | Moderate | Electronically activated by the ortho methoxy group. |

| H5 | Methoxy (-OCH₃), Ethyl (-Et) | Low | Meta to the primary DMG; minor electronic influence. |

| H6 | Dimethylaminomethyl (-CH₂NMe₂) | High | Electronically activated and sterically accessible ortho to the strongest DMG. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 3 Methoxybenzyl Dimethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis: Proton Environments and Coupling

The ¹H NMR spectrum of (2-Ethyl-3-methoxybenzyl)dimethylamine is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the presence of neighboring atoms and functional groups.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The proton at position 6, being ortho to the electron-donating ethyl group and meta to the methoxy (B1213986) group, would likely appear as a doublet. The proton at position 4, situated between the methoxy and ethyl groups, would likely be a triplet, and the proton at position 5, ortho to the methoxy group, would also be a doublet.

The ethyl group should present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a characteristic pattern due to spin-spin coupling. The methoxy group protons (-OCH3) will appear as a sharp singlet. The benzylic protons (-CH2-N) are expected to produce a singlet, as there are no adjacent protons to couple with. Finally, the two methyl groups of the dimethylamine (B145610) moiety are chemically equivalent and will therefore give rise to a single, sharp singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-6 | 7.10 - 7.25 | d | ~7.5 - 8.0 |

| Aromatic H-4 | 6.80 - 6.95 | t | ~7.5 - 8.0 |

| Aromatic H-5 | 6.70 - 6.85 | d | ~7.5 - 8.0 |

| -OCH₃ | 3.80 - 3.90 | s | - |

| Ar-CH₂-CH₃ | 2.60 - 2.75 | q | ~7.6 |

| Ar-CH₂-CH₃ | 1.15 - 1.30 | t | ~7.6 |

| -CH₂-N(CH₃)₂ | 3.40 - 3.55 | s | - |

| -N(CH₃)₂ | 2.20 - 2.35 | s | - |

Note: This data is predicted based on analogous compounds and general principles of NMR spectroscopy.

¹³C NMR Spectral Analysis: Carbon Framework and Substituents

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The aromatic region will display six signals for the six carbons of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon bearing the methoxy group (C-3) and the carbon bearing the ethyl group (C-2) will be significantly affected. The remaining aromatic carbons (C-1, C-4, C-5, C-6) will also have characteristic shifts.

The aliphatic region will show signals for the ethyl group carbons (-CH2- and -CH3), the methoxy carbon (-OCH3), the benzylic carbon (-CH2-N), and the two equivalent carbons of the dimethylamine group (-N(CH3)2).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar) | ~138 - 140 |

| C-2 (Ar) | ~135 - 137 |

| C-3 (Ar) | ~157 - 159 |

| C-4 (Ar) | ~118 - 120 |

| C-5 (Ar) | ~110 - 112 |

| C-6 (Ar) | ~126 - 128 |

| -OCH₃ | ~55 - 56 |

| Ar-CH₂-CH₃ | ~25 - 27 |

| Ar-CH₂-CH₃ | ~14 - 16 |

| -CH₂-N(CH₃)₂ | ~63 - 65 |

| -N(CH₃)₂ | ~45 - 47 |

Note: This data is predicted based on analogous compounds and established substituent effects in ¹³C NMR.

Advanced NMR Techniques for Conformational Studies

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial arrangement and preferred conformations of the molecule. For this compound, NOESY could reveal through-space interactions between protons, providing insights into the rotational preferences around the C-C and C-N single bonds. For instance, correlations between the benzylic protons and the aromatic protons, or between the dimethylamine protons and the benzylic or aromatic protons, would help to define the molecule's three-dimensional structure in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is first vaporized and separated from other components using gas chromatography, and then introduced into the mass spectrometer. Upon electron ionization (EI), the this compound molecule will form a molecular ion (M⁺), and will also fragment in a characteristic manner.

The most prominent fragmentation is expected to be the benzylic cleavage, leading to the formation of a stable (2-ethyl-3-methoxybenzyl) cation. Another significant fragmentation pathway would involve the loss of a dimethylamino group. The fragmentation pattern provides a unique "fingerprint" for the molecule.

Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 193 | [M]⁺ (Molecular Ion) |

| 149 | [M - N(CH₃)₂]⁺ |

| 121 | [M - N(CH₃)₂ - CO]⁺ |

| 91 | Tropylium (B1234903) ion from further rearrangement |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Note: The relative intensities of these fragments would need to be determined experimentally.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight Mass Spectrometry (LC-ESI-QTOF-MS)

LC-ESI-QTOF-MS is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. In this technique, the sample is introduced into the mass spectrometer via liquid chromatography and ionized using electrospray ionization (ESI), which is a softer ionization method compared to EI. This often results in a prominent protonated molecule [M+H]⁺.

The high mass accuracy of a QTOF analyzer allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the [M+H]⁺ ion and obtain structural information similar to that from GC-MS, but often with different fragmentation pathways due to the different ionization method.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the determination of its elemental composition, a critical step in structural elucidation. For this compound (C₁₂H₁₉NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with experimental data to confirm its molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) is employed to fragment the protonated molecular ion and analyze the resulting product ions, offering detailed insights into the molecule's structure. The fragmentation pattern of substituted benzylamines is well-characterized and typically involves cleavage of the benzylic C-N bond. nih.govresearchgate.netnih.gov In the case of this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield specific fragments that are diagnostic for its structure.

The primary fragmentation pathway involves the formation of a stable methoxybenzyl cation through the cleavage of the C-C bond between the benzyl (B1604629) group and the dimethylamine-methylene group. This fragmentation is characteristic of N-benzyl derivatives. nih.gov The resulting methoxybenzyl fragment can undergo further fragmentation. A key fragment observed in the mass spectra of many N-(2-methoxybenzyl) derivatives is the tropylium-like ion at m/z 121, formed by the loss of the dimethylamine group. nih.gov Another significant ion at m/z 91, corresponding to the tropylium ion, can be formed by the subsequent loss of methoxy radical.

A plausible fragmentation pathway for protonated this compound is outlined below. The analysis of these fragments allows for the unambiguous identification of the substitution pattern on the aromatic ring and the nature of the amine side chain.

Table 1: Predicted MS/MS Fragmentation of Protonated this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 194.1545 | [C₁₂H₂₀NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 148.0861 | [C₁₀H₁₂O]⁺ | Loss of dimethylamine |

| 121.0653 | [C₈H₉O]⁺ | 2-Ethyl-3-methoxybenzyl cation |

Note: The m/z values are theoretical exact masses calculated for the proposed fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wpmucdn.com The IR spectrum of this compound would display a combination of characteristic absorption bands corresponding to its constituent methoxybenzyl and dimethylamine moieties.

The methoxybenzyl moiety contributes several distinct bands to the IR spectrum. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.orgpressbooks.pub The C=C stretching vibrations within the aromatic ring give rise to a series of peaks in the 1600-1450 cm⁻¹ range. pressbooks.pub The presence of the methoxy group introduces strong C-O stretching vibrations. Aromatic ethers typically show a strong, characteristic asymmetrical C-O-C stretching band around 1275-1200 cm⁻¹ and a symmetrical stretching band around 1075-1020 cm⁻¹. youtube.com The ethyl group would show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

The dimethylamine moiety , being a tertiary amine, lacks an N-H bond, and therefore, its spectrum will be devoid of the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3500-3300 cm⁻¹ region. quora.comorgchemboulder.com The most diagnostic feature for the aliphatic amine portion of the molecule is the C-N stretching vibration, which is expected to appear in the 1250-1020 cm⁻¹ range as a medium to weak band. orgchemboulder.comdocbrown.info

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 2975–2850 | C-H Stretch | Ethyl & Dimethyl groups |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| 1275–1200 | Asymmetric C-O-C Stretch | Aromatic Ether (Methoxy) |

| 1250–1020 | C-N Stretch | Aliphatic Tertiary Amine |

| 1075–1020 | Symmetric C-O-C Stretch | Aromatic Ether (Methoxy) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. libretexts.org For aromatic compounds like this compound, the benzene ring acts as the primary chromophore, responsible for absorbing UV radiation.

The benzene ring exhibits characteristic π → π* transitions. In substituted benzenes, the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of the substituents on the ring. ijermt.orgup.ac.za The this compound molecule contains two electron-donating groups (ethyl and methoxy) attached to the benzene ring. These auxochromes tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. up.ac.za

The electronic spectrum is expected to show a primary absorption band (E-band) around 200-230 nm and a secondary band (B-band) with fine structure in the 250-280 nm region, both arising from π → π* transitions within the substituted aromatic system. libretexts.orgijermt.org The presence of the lone pair of electrons on the oxygen of the methoxy group and the nitrogen of the dimethylamine group could also potentially lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* (E-band) | 200–230 | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable data on its molecular geometry, conformation, and intermolecular interactions in the solid state if suitable crystals were obtained. researchgate.net

A crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles. The benzene ring is expected to be largely planar. The substituents—ethyl, methoxy, and dimethylaminomethyl groups—would adopt specific orientations relative to the ring. The geometry around the tertiary nitrogen atom of the dimethylamine group would be trigonal pyramidal.

Key structural parameters that would be determined include:

Bond Lengths: The C-C bond lengths within the aromatic ring, the C-O bonds of the methoxy group, the C-N bonds of the dimethylamine group, and the C-C bonds of the ethyl group.

Bond Angles: The angles defining the geometry of the substituents and their attachment to the aromatic ring.

This data would allow for a detailed understanding of the steric and electronic effects of the substituents on the molecular structure and how the molecules pack together in a crystal lattice.

Table 4: Typical Bond Lengths Expected from X-ray Crystallography of this compound

| Bond Type | Expected Bond Length (Å) |

|---|---|

| Aromatic C-C | 1.38–1.40 |

| C(aromatic)-C(ethyl) | 1.50–1.52 |

| C(ethyl)-C(ethyl) | 1.52–1.54 |

| C(aromatic)-O(methoxy) | 1.36–1.38 |

| O(methoxy)-C(methyl) | 1.41–1.43 |

| C(aromatic)-C(benzyl) | 1.50–1.52 |

| C(benzyl)-N | 1.46–1.48 |

Supramolecular Interactions and Packing Arrangements

A definitive analysis of the supramolecular interactions and crystal packing of this compound is not possible at this time due to the absence of published crystallographic data. The determination of how molecules arrange themselves in the solid state and the nature of the non-covalent interactions that govern these arrangements, such as hydrogen bonds and van der Waals forces, relies on experimental techniques like single-crystal X-ray diffraction.

Further research, specifically the successful crystallization of this compound and its analysis by X-ray crystallography, is required to elucidate its supramolecular chemistry.

Chemical Derivatization and Analytical Method Development for 2 Ethyl 3 Methoxybenzyl Dimethylamine

Derivatization Strategies for Enhanced Chromatographic Separation

Chemical derivatization is frequently employed to modify the physicochemical properties of an analyte to improve its behavior in chromatographic systems. jfda-online.com For (2-Ethyl-3-methoxybenzyl)dimethylamine, these strategies are aimed at overcoming challenges inherent to the analysis of amines, such as high polarity and basicity, which can lead to poor peak shape and retention. restek.comgcms.cz

Improvement of Volatility for Gas Chromatography (GC)

The analysis of amines by gas chromatography (GC) can be challenging due to their polarity and potential for adsorption on active sites within the GC system, leading to tailing peaks. restek.com While highly volatile amines can sometimes be analyzed directly using specialized inert columns, less volatile compounds like this compound often require derivatization to increase their volatility and thermal stability. gcms.cznih.gov

Common derivatization techniques for amines, such as acylation and silylation, primarily target the active hydrogens on primary and secondary amines. jfda-online.comresearchgate.net Acylation, for instance, involves reacting the amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form more volatile and stable amides. researchgate.netlibretexts.org Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, which reduces polarity and intermolecular hydrogen bonding, thereby increasing volatility. researchgate.net

However, as a tertiary amine, this compound lacks the active hydrogen necessary for these conventional reactions. Therefore, direct derivatization to improve volatility is not straightforward. Analytical approaches for such compounds often circumvent derivatization by using highly inert GC columns specifically designed for amines, which minimize surface interactions and allow for the chromatography of underivatized compounds. restek.comgcms.cz Alternative strategies could involve more complex chemical modifications, though these are less common for routine analysis.

Table 1: Common Derivatization Reagents for Amines in GC Analysis Note: These reagents are primarily effective for primary and secondary amines.

| Reagent Class | Example Reagent | Target Functional Group | Derivative Properties |

| Acylation | Trifluoroacetic anhydride (TFAA) | Primary & Secondary Amines | Increased volatility, thermal stability; electron-capturing for ECD. researchgate.netlibretexts.org |

| Pentafluorobenzoyl chloride (PFBOC) | Primary & Secondary Amines | Enhanced stability and volatility. researchgate.net | |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary & Secondary Amines, Alcohols, Phenols | Increased volatility, more stable, yields symmetrical peaks. researchgate.net |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Primary & Secondary Amines, Alcohols | Forms stable t-butyldimethylsilyl (TBDMS) derivatives. |

Modification for High-Performance Liquid Chromatography (HPLC) Retention and Detection

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of less volatile amines. thermofisher.comnih.gov For this compound, derivatization can be used to modify its polarity, thereby improving its retention characteristics on reversed-phase columns and enhancing detection. thermofisher.com Pre-column derivatization converts the analyte into a more hydrophobic derivative, leading to stronger interaction with the stationary phase and better separation from polar interferences. psu.edu

Reagents that introduce bulky, nonpolar groups can significantly increase retention times. While many reagents target primary and secondary amines, derivatization strategies for HPLC can be more versatile. thermofisher.com For instance, reagents can be chosen to not only improve retention but also to introduce a detectable tag, a strategy discussed in the following sections. The goal is to create a derivative that is sufficiently retained on common stationary phases like C18, allowing for robust and reproducible quantification. nih.gov

Derivatization for Improved Spectroscopic Signal and Detection Sensitivity

While the inherent structure of this compound contains a chromophore (the methoxybenzyl group), its absorptivity may be insufficient for trace-level analysis. researchgate.net Derivatization offers a powerful solution by introducing moieties that significantly enhance the response of UV-Visible, fluorescence, or mass spectrometry detectors. jfda-online.com

Introduction of Chromophores or Fluorophores for UV/Fluorescence Detection

For enhanced sensitivity in HPLC, derivatization agents that introduce a highly responsive chromophore or fluorophore are widely used. thermofisher.comsdiarticle4.com Fluorescence detection is particularly advantageous due to its high sensitivity and selectivity. psu.edu

Common derivatizing agents for amines include:

Dansyl Chloride (DNS-Cl) : Reacts with primary and secondary amines to produce intensely fluorescent derivatives. sdiarticle4.comthermofisher.com

9-fluorenylmethyl chloroformate (FMOC-Cl) : Another widely used reagent that reacts with primary and secondary amines to form highly fluorescent products detectable at low concentrations. libretexts.orgthermofisher.com

o-Phthalaldehyde (OPA) : Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. nih.govpsu.edu

These specific reagents are not directly reactive with the tertiary amine group of this compound. Analytical methods for tertiary amines requiring enhanced UV or fluorescence detection might involve an initial chemical conversion step (e.g., demethylation) to generate a secondary amine that can then be derivatized. Alternatively, a derivatizing agent that targets another part of the molecule could be employed, though this is less common. The principle remains to attach a molecular tag that provides a strong and specific signal for the detector being used. thermofisher.comthermofisher.com

Table 2: Common Reagents for UV/Fluorescence Derivatization of Amines

| Reagent | Target Amine | Detection Mode | Key Advantages |

| Dansyl Chloride (DNS-Cl) | Primary, Secondary | Fluorescence, UV | High sensitivity, stable derivatives. sdiarticle4.comthermofisher.com |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary, Secondary | Fluorescence, UV | Strong fluorescence, widely used for amino acids. libretexts.orgthermofisher.com |

| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Rapid reaction, non-fluorescent reagent (low background). nih.govpsu.edu |

| Benzoyl Chloride | Primary, Secondary | UV | Simple reaction, stable derivatives, good for polyamines. libretexts.orgsdiarticle4.com |

Modification for Mass Spectrometry Detectability (e.g., Enhanced Ionization)

In liquid chromatography-mass spectrometry (LC-MS), the efficiency of analyte ionization is crucial for achieving high sensitivity. researchgate.net this compound, with its basic dimethylamino group, is expected to ionize reasonably well under positive electrospray ionization (ESI) conditions. However, in complex biological matrices, ion suppression can significantly reduce the signal. researchgate.netgriffith.edu.au

Derivatization can be employed to enhance MS detectability by introducing a group that is more easily ionized or is permanently charged. nih.govrsc.org This strategy, often called "charge-tagging," can dramatically improve the signal-to-noise ratio. For a tertiary amine, this can be achieved through quaternization, where an alkylating agent is used to add a fourth alkyl group to the nitrogen, creating a permanently positively charged quaternary ammonium (B1175870) ion. This ensures efficient ionization that is less susceptible to matrix effects and changes in mobile phase pH. nih.gov Furthermore, derivatization can shift the mass-to-charge ratio (m/z) of the analyte to a higher, less crowded region of the mass spectrum, reducing potential interferences. jfda-online.com Studies on benzylamines have shown that fragmentation patterns, which are key to structural confirmation, are heavily influenced by the molecule's structure and can be made more predictable through derivatization. nih.gov

Role of Derivatization in Enantiomeric Resolution via Diastereomer Formation

The compound this compound is achiral and therefore does not exist as enantiomers. However, the principle of enantiomeric resolution through diastereomer formation is a fundamental analytical technique that would be applied if the target molecule contained a stereocenter.

This method involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA). wikipedia.orgwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers.

Enantiomers have identical physical properties (e.g., boiling point, solubility, chromatographic retention time on achiral columns), making them impossible to separate by conventional means. wikipedia.org Diastereomers, in contrast, have different physical properties and can be separated using standard achiral chromatographic techniques like GC or HPLC. thieme-connect.delibretexts.org

Once the diastereomers are separated, the chiral derivatizing agent can be chemically cleaved, yielding the two original enantiomers in their pure forms. wikipedia.orglibretexts.org This indirect method of chiral separation is a cornerstone of stereochemical analysis.

Table 3: Examples of Chiral Derivatizing Agents (CDAs) for Amines

| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Group | Resulting Diastereomer |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | MTPA | Amines, Alcohols | Amide, Ester wikipedia.org |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) | FDAA | Primary & Secondary Amines | Amide nih.gov |

| (R)-1-(1-Naphthyl)ethyl isocyanate | NEIC | Amines, Alcohols | Urea, Carbamate |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary & Secondary Amines | Thiourea thieme-connect.de |

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, particularly at trace levels within complex sample matrices, necessitates the development and application of highly sensitive and selective analytical methodologies. The inherent chemical properties of this tertiary amine, including its basicity and potential for volatility, inform the selection of appropriate analytical strategies. Research into analogous N-benzyl and N,N-dimethylbenzylamine compounds provides a framework for establishing robust analytical protocols.

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of specific compounds in intricate mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly versatile and sensitive technique for the analysis of substituted benzylamines and related compounds in various matrices. ojp.gov The separation is typically achieved using reversed-phase chromatography, where the mobile phase composition can be tuned to optimize the retention and peak shape of the analyte. sielc.com For tertiary amines like this compound, a mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. researchgate.net The acidic modifier helps to protonate the amine, leading to better chromatographic performance.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically yielding a prominent protonated molecule [M+H]⁺ in the positive ion mode. researchgate.net Tandem mass spectrometry (MS/MS) is then used for selective detection and quantification. In this mode, the [M+H]⁺ ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. nih.gov

The fragmentation of the parent ion is predictable based on the structure of this compound. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of characteristic fragment ions. For instance, a major fragment would be expected from the loss of the dimethylamino group or the formation of a substituted tropylium (B1234903) ion. The selection of specific precursor-to-product ion transitions allows for highly selective quantification, minimizing interference from matrix components.

Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 6 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z (calculated for C₁₂H₁₉NO) |

| Product Ion 1 (Quantifier) | Hypothetical fragment m/z |

| Product Ion 2 (Qualifier) | Hypothetical fragment m/z |

| Collision Energy | Optimized for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. umich.edu While this compound may be amenable to direct GC-MS analysis, derivatization is often employed to improve chromatographic behavior and mass spectral characteristics. umich.edu Acylation with reagents like trifluoroacetic anhydride (TFAA) can be used, although this is more common for primary and secondary amines. ljmu.ac.ukbohrium.com For tertiary amines, the focus is often on optimizing the GC conditions to achieve good peak shape and resolution without derivatization.

In GC-MS analysis, the compound is vaporized and separated on a capillary column, typically with a non-polar or mid-polarity stationary phase. bohrium.com The retention time is a characteristic property that aids in identification. Following separation, the analyte is ionized, most commonly by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (if stable enough) and a series of fragment ions that constitute a unique fingerprint for the compound. ojp.gov For N,N-dimethylbenzylamine derivatives, a characteristic fragment is often the iminium ion resulting from alpha-cleavage. The fragmentation pattern of this compound would be influenced by the ethyl and methoxy (B1213986) substituents on the benzene (B151609) ring.

Predicted GC-MS Fragmentation for this compound

| Ion Description | Predicted m/z |

| Molecular Ion [M]⁺ | (Calculated for C₁₂H₁₉NO) |

| Iminium Ion [CH₂N(CH₃)₂]⁺ | 58 |

| Substituted Benzyl (B1604629) Cation | (Calculated for C₁₀H₁₃O) |

| Loss of Ethyl Radical | (M - 29) |

| Loss of Methoxy Radical | (M - 31) |

The analysis of this compound at trace levels is often complicated by the presence of a complex sample matrix, such as biological fluids (e.g., plasma, urine), environmental samples (e.g., wastewater), or forensic evidence. ojp.govresearchgate.net These matrices contain numerous endogenous and exogenous compounds that can interfere with the analysis, leading to issues such as ion suppression or enhancement, co-eluting peaks, and background noise.

Matrix Effects: In LC-MS/MS, matrix effects are a significant challenge. Co-eluting compounds from the matrix can affect the ionization efficiency of the target analyte in the ESI source, leading to either suppression or enhancement of the signal. nih.gov This can result in inaccurate quantification. To mitigate matrix effects, several strategies can be employed:

Effective Sample Preparation: Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are crucial to remove interfering components before analysis. nih.gov

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components is essential.

Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Isomeric Differentiation: A major analytical challenge for substituted benzylamines is the differentiation of positional isomers. ljmu.ac.ukresearchgate.net For example, this compound has several potential isomers (e.g., (3-Ethyl-2-methoxybenzyl)dimethylamine, (4-Ethyl-3-methoxybenzyl)dimethylamine). These isomers may have very similar chromatographic properties and can produce similar fragment ions in mass spectrometry. bohrium.com Achieving baseline chromatographic separation is the most reliable way to distinguish between isomers. bohrium.comojp.gov High-resolution mass spectrometry can also aid in confirming elemental composition, but may not be sufficient for differentiation without chromatographic separation. In GC-MS, slight differences in retention times on specific columns may allow for separation. ojp.gov

Low Concentrations: When the analyte is present at very low concentrations, achieving the required sensitivity can be challenging. This necessitates the optimization of all analytical parameters, from sample extraction and concentration to the sensitivity of the mass spectrometer. The development of methods with low limits of detection (LOD) and limits of quantification (LOQ) is critical for trace analysis.

Computational Studies on Electronic Structure and Reactivity of 2 Ethyl 3 Methoxybenzyl Dimethylamine

Density Functional Theory (DFT) Calculations for Molecular Propertiesnih.govnih.govresearchgate.net

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of many-body systems. It is widely used to predict a range of molecular properties, offering a balance between accuracy and computational cost. For (2-Ethyl-3-methoxybenzyl)dimethylamine, DFT calculations provide a foundational understanding of its geometry, stability, and electronic behavior.

Optimized Geometries and Conformational Analysisnih.gov